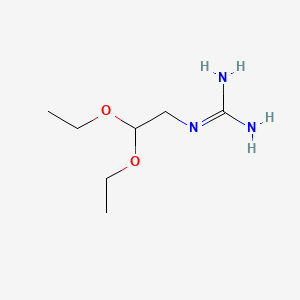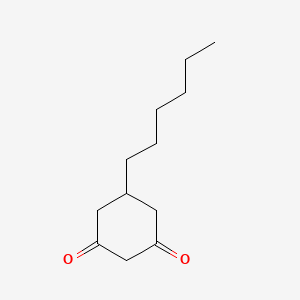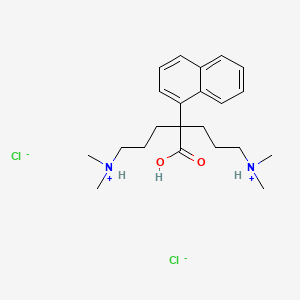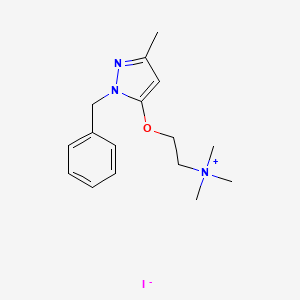
(1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide is a quaternary ammonium compound with the molecular formula C16H24IN3O It is known for its unique structure, which includes a pyrazole ring substituted with a benzyl group and a trimethylammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide typically involves the reaction of 1-benzyl-3-methyl-5-pyrazole with trimethylamine and iodomethane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium chloride or sodium bromide in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of (1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium chloride or bromide.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is involved in various catalytic processes .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It exhibits antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating biological pathways and its potential use in treating certain diseases .
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of other chemical compounds. Its unique structure makes it valuable in the development of new materials and products .
Wirkmechanismus
The mechanism of action of (1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It is known to interfere with cellular processes by affecting ion channels and transporters, leading to changes in cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Ferrocenylmethyl)trimethylammonium iodide: Similar in structure but contains a ferrocene moiety.
(1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid): Similar pyrazole structure but with a carboxylic acid group instead of the trimethylammonium group.
Uniqueness
(1-Benzyl-3-methyl-5-pyrazolyloxyethyl)trimethylammonium iodide is unique due to its combination of a pyrazole ring with a quaternary ammonium group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
7368-12-9 |
|---|---|
Molekularformel |
C16H24IN3O |
Molekulargewicht |
401.29 g/mol |
IUPAC-Name |
2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C16H24N3O.HI/c1-14-12-16(20-11-10-19(2,3)4)18(17-14)13-15-8-6-5-7-9-15;/h5-9,12H,10-11,13H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PTPNFFINPSVXLH-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NN(C(=C1)OCC[N+](C)(C)C)CC2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


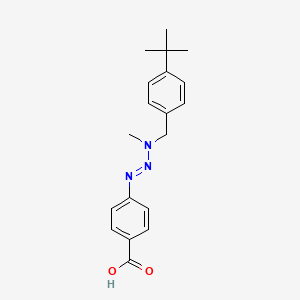
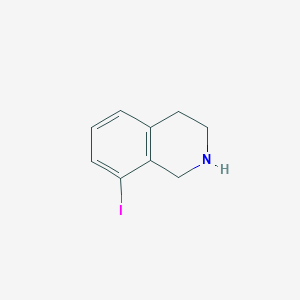
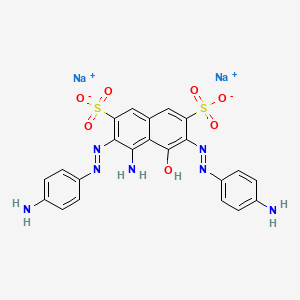
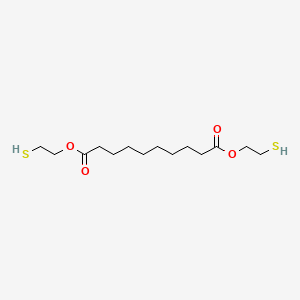

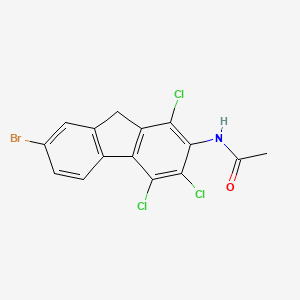
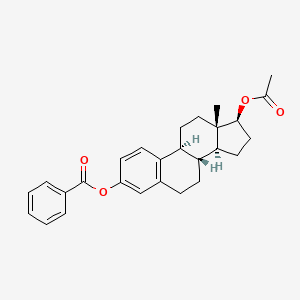


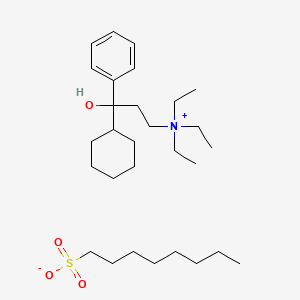
![Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B13767195.png)
